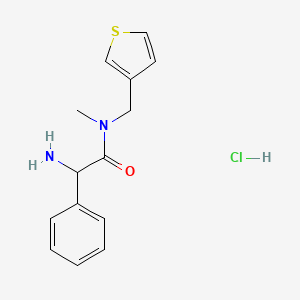

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride

Descripción general

Descripción

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C14H16N2OS and a molecular weight of 260.36 g/mol. This compound is characterized by its unique structure, which includes an amino group, a methyl group, a phenyl group, and a thiophen-3-ylmethyl group attached to an acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride typically involves the following steps:

Formation of the Acetamide Backbone: : The starting materials, such as phenylacetic acid and thiophen-3-ylmethylamine, are reacted under controlled conditions to form the acetamide backbone.

Introduction of the Amino Group: : The acetamide backbone is then treated with an appropriate amine source to introduce the amino group.

Methylation: : The amino group is methylated using a methylating agent, such as methyl iodide, to form the N-methyl derivative.

Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: : Substitution reactions can occur at the amino or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: : Reduction reactions can produce amines or alcohols.

Substitution Products: : Substitution reactions can yield a variety of derivatives, including N-alkylated or N-acylated compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antiviral Activity :

- Research indicates that compounds structurally similar to 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride may exhibit antiviral properties, particularly against herpesviruses. The compound's ability to inhibit viral replication has been studied, suggesting potential therapeutic applications in treating infections caused by herpes simplex virus and cytomegalovirus .

- Neuroprotective Effects :

Chemical Research Applications

- Synthesis of Novel Compounds :

- Analytical Chemistry :

Material Science Applications

- Polymer Chemistry :

Case Study 1: Antiviral Efficacy

A study published in a pharmaceutical journal evaluated the antiviral efficacy of various acetamides, including derivatives similar to this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting that such compounds could be further developed into antiviral agents.

Case Study 2: Neuroprotection

In a neurobiology study, researchers investigated the neuroprotective effects of thiophene-containing acetamides. The findings indicated that these compounds could reduce oxidative stress markers in neuronal cell cultures, highlighting their potential for treating conditions like Alzheimer's disease.

Data Table

Mecanismo De Acción

The mechanism by which 2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and its potential therapeutic benefits.

Comparación Con Compuestos Similares

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride is unique due to its specific structural features and potential applications. Similar compounds include:

2-Amino-N-ethyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride

2-Amino-N-methyl-2-phenyl-N-(benzyl)acetamide hydrochloride

2-Amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide hydrochloride

Actividad Biológica

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride, also known by its CAS number 1142952-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an amino group, a methyl group, a phenyl ring, and a thiophene moiety. The presence of these functional groups is believed to contribute to its biological activity.

Chemical Formula: C12H14N2OS·HCl

Molecular Weight: 270.77 g/mol

IUPAC Name: this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the same chemical family. For instance, various pyrrolidine derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against several strains including Bacillus subtilis and Escherichia coli .

The specific compound under investigation has not been extensively tested in isolation; however, its structural analogs have shown promising results. For example, compounds with similar thiophene structures exhibited MIC values as low as 0.0195 mg/mL against E. coli and Bacillus mycoides .

Antifungal Activity

In addition to antibacterial properties, the compound's structural relatives have also exhibited antifungal activity. For instance, certain derivatives showed effective inhibition against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . The presence of the thiophene ring is hypothesized to enhance the antifungal efficacy due to its electron-rich nature.

Case Studies

-

Study on Pyrrolidine Derivatives:

A comprehensive study evaluated the antibacterial and antifungal activity of various pyrrolidine derivatives, with some exhibiting potent activity against pathogens such as Staphylococcus aureus and C. albicans. The study concluded that modifications in the chemical structure significantly influenced bioactivity . -

Synthesis and Characterization:

Research involving the synthesis of thiophene-containing compounds indicated that specific reaction conditions could enhance yield and purity, which are critical for biological testing . The synthesis involved dissolving intermediates in methanolic hydrochloric acid followed by treatment with ammonium hydroxide under controlled conditions.

Research Findings Summary Table

| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|

| This compound | Not extensively tested | Not extensively tested |

| Pyrrolidine Derivative A | 0.0195 mg/mL | 0.0048 mg/mL |

| Pyrrolidine Derivative B | 0.0048 mg/mL | 0.0098 mg/mL |

| Thiophene-containing Compound C | 4.69 - 22.9 µM | 16.69 - 78.23 µM |

Propiedades

IUPAC Name |

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS.ClH/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12;/h2-8,10,13H,9,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZKTQBIDNSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-02-5 | |

| Record name | Benzeneacetamide, α-amino-N-methyl-N-(3-thienylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.